2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione
Description
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound that features a unique arrangement of functional groups. Its structure includes indole, benzyl ether, amine, and cyclohexane-1,3-dione moieties, which make it of interest in various chemical and biological studies.
Properties
IUPAC Name |
3-hydroxy-2-[N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]-C-propylcarbonimidoyl]-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O3/c1-3-10-31(34-32(37)19-26(20-33(34)38)25-13-8-5-9-14-25)35-18-17-28-23(2)36-30-16-15-27(21-29(28)30)39-22-24-11-6-4-7-12-24/h4-9,11-16,21,26,36-37H,3,10,17-20,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTUVWDCFHHFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NCCC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C)C4=C(CC(CC4=O)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One approach to synthesizing this compound involves multiple steps:
Preparation of the Indole Intermediate: : This can be synthesized via Fischer indole synthesis, starting from 2-methylphenylhydrazine and an appropriate ketone.
Formation of the Benzyl Ether: : The indole intermediate can undergo O-alkylation with benzyl chloride in the presence of a base to form the benzyloxy group.
Alkylation with the Amino Group: : The benzyloxy-indole can then react with 2-bromoethylamine to introduce the aminoethyl side chain.
Cyclohexane-1,3-Dione Addition: : Finally, the amino intermediate is condensed with an appropriate cyclohexane-1,3-dione derivative under suitable conditions to form the final product.
Industrial Production Methods
For large-scale production, optimized reaction conditions are crucial:
Catalysis: : Use of specific catalysts to increase yield and purity.
Purification: : Advanced techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the indole ring or the benzyloxy group.
Reduction: : Reduction reactions can modify the ketone functionalities.
Substitution: : Nucleophilic or electrophilic substitution can occur, particularly at the indole nitrogen or benzyloxy group.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂
Reduction: : LiAlH₄, NaBH₄
Substitution: : Various nucleophiles and electrophiles depending on the desired modification.
Major Products Formed
Depending on the specific reactions, products can include oxidized or reduced forms, as well as substituted derivatives that offer new functional groups for further chemical transformations.
Scientific Research Applications
Chemistry
Biology
Explored for its potential biological activity, including interactions with enzymes and receptors.
Medicine
Investigated for pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
Mechanism of Action
The compound's effects are largely dictated by its ability to interact with molecular targets:
Molecular Targets: : Enzymes, receptors, and other proteins that interact with the indole, amino, or ketone groups.
Pathways Involved: : These interactions can modulate various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential across various scientific domains. Its unique structure allows for diverse chemical reactions and biological interactions, making it a valuable subject for further research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
